
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate” is a chemical compound with the molecular formula C18H19NO3 . It is also known by other names such as Fmoc-DL-Ala-OL and Fmoc-DL-Alaninol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate” can be represented by the SMILES notation: CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 . The molecular weight of this compound is 297.3 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate” include a molecular weight of 297.3 g/mol . It has a XLogP3-AA value of 2.8, which is a measure of its hydrophobicity . This compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Peptide Synthesis
The compound (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is commonly used in peptide synthesis. The fluorenylmethoxy group acts as a protecting group for the amine functionality during the synthesis process, ensuring that the amino acids are coupled correctly without unwanted side reactions .
HPLC Derivatization
In high-performance liquid chromatography (HPLC), this compound is used for the precolumn derivatization of amines. It allows for fluorescent detection of amines after they have been separated by HPLC, enhancing the sensitivity and specificity of the analysis .
Unnatural Amino Acid Synthesis
This compound has been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The palladium-mediated C-C bond formation can be made in tandem with 2-Methylpyridine, which is useful in the synthesis of unnatural amino acids .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369620 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161529-13-1 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

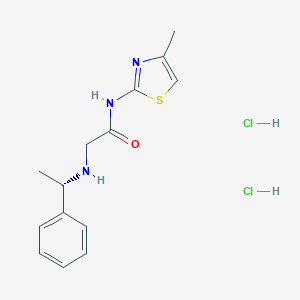
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)


![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
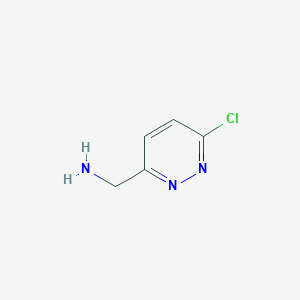

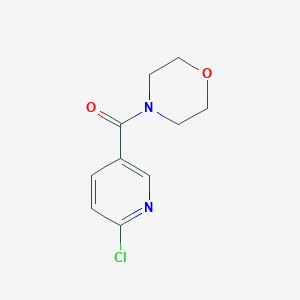
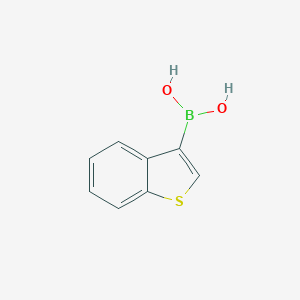

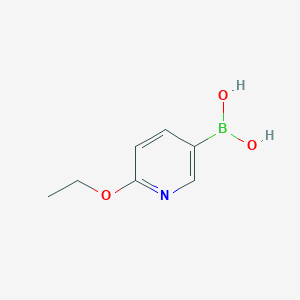
![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
